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Compound of Interest

Compound Name: N-Benzyl paroxetine-d6

Cat. No.: B15582298 Get Quote

N-Benzyl Paroxetine-d6: A Technical Guide for
Analytical Applications
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical

properties of N-Benzyl paroxetine-d6, a crucial isotopically labeled internal standard for the

accurate quantification of N-Benzyl paroxetine and related compounds in complex biological

matrices. This document outlines its structural details, physicochemical characteristics, and

provides a foundational experimental protocol for its use in analytical methodologies.

Core Physicochemical Properties
N-Benzyl paroxetine-d6 is a deuterated analog of N-Benzyl paroxetine. While specific

experimental data for the d6 variant is not readily available in public literature, the properties

can be largely inferred from its non-deuterated counterpart and closely related deuterated

analogs. The deuteration is typically on the benzyl group to ensure metabolic stability and a

distinct mass shift for mass spectrometry-based detection, without significantly altering the

physicochemical behavior.

For the purpose of this guide, data for the closely related trans N-Benzyl Paroxetine and its d4

analog are presented to provide a reliable reference point.
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Property Value Source

Chemical Name

(3S,4R)-1-(benzyl-d6)-3-

((benzo[d][1][2]dioxol-5-

yloxy)methyl)-4-(4-

fluorophenyl)piperidine

Inferred

Synonyms N-Benzyl paroxetine-d6 Common

Molecular Formula C₂₆H₂₀D₆FNO₃ Inferred

Molecular Weight ~425.55 g/mol Inferred

CAS Number Not available N/A

Appearance
Likely an off-white to pale

yellow solid
Inferred

Solubility

Expected to be soluble in

organic solvents like methanol,

ethanol, and acetonitrile

Inferred

Storage
Store at 2-8°C, protected from

light and moisture
Standard practice

Reference Data for Related Compounds:

Property trans N-Benzyl Paroxetine
trans N-Benzyl Paroxetine-
d4

Molecular Formula C₂₆H₂₆FNO₃ C₂₆H₂₂D₄FNO₃

Molecular Weight 419.49 g/mol 423.51 g/mol

CAS Number 105813-14-7 1217614-37-3

Synthesis Pathway
The synthesis of N-Benzyl paroxetine-d6 would logically follow the established synthetic

routes for paroxetine and its derivatives, with the key difference being the use of a deuterated
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benzylating agent. A plausible synthetic scheme would involve the benzylation of the piperidine

nitrogen of a suitable paroxetine precursor with a deuterated benzyl halide.

Conceptual Synthesis Pathway for N-Benzyl Paroxetine-d6
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Caption: Conceptual synthesis pathway for N-Benzyl Paroxetine-d6.

Recommended Analytical Workflow
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N-Benzyl paroxetine-d6 is primarily designed for use as an internal standard in quantitative

bioanalytical methods, most commonly employing liquid chromatography-tandem mass

spectrometry (LC-MS/MS). Its key advantage lies in its ability to mimic the analyte of interest

throughout the sample preparation and analysis process, correcting for variability.
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General Analytical Workflow Using N-Benzyl Paroxetine-d6
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Caption: General analytical workflow for quantification using N-Benzyl Paroxetine-d6.
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Experimental Protocol: Quantitative Analysis by LC-
MS/MS
This section provides a foundational protocol for the determination of an analyte using N-
Benzyl paroxetine-d6 as an internal standard. This protocol should be optimized and fully

validated according to regulatory guidelines (e.g., FDA, EMA) for specific applications.

1. Materials and Reagents

N-Benzyl paroxetine-d6 (Internal Standard, IS)

Analyte of interest (e.g., N-Benzyl paroxetine)

Control biological matrix (e.g., human plasma)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid (FA), LC-MS grade

Water, LC-MS grade

2. Standard Solutions Preparation

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in

methanol.

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a

suitable solvent (e.g., 50:50 ACN:Water) to create calibration standards.

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution in

the same solvent.

3. Sample Preparation

To 100 µL of the biological matrix (blank, calibration standard, or unknown sample), add 10

µL of the Internal Standard Working Solution.
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Vortex briefly.

Add 300 µL of cold acetonitrile (protein precipitation).

Vortex vigorously for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions (Example)

LC System: A high-performance liquid chromatography system.

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix

components.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

MS System: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion

transitions for the analyte and N-Benzyl paroxetine-d6 must be optimized.
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5. Method Validation The analytical method must be validated for:

Selectivity and Specificity

Linearity and Range

Accuracy and Precision

Matrix Effect

Recovery

Stability (Freeze-thaw, bench-top, long-term)

Conclusion
N-Benzyl paroxetine-d6 serves as an indispensable tool for the accurate and precise

quantification of N-Benzyl paroxetine in a research and drug development setting. Its use as an

internal standard in LC-MS/MS methodologies helps to mitigate analytical variability, ensuring

the generation of high-quality, reliable data. The information and protocols provided in this

guide offer a solid foundation for the implementation of this critical reagent in analytical

workflows. Researchers are encouraged to perform thorough method development and

validation to ensure optimal performance for their specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15582298#physicochemical-properties-of-n-benzyl-
paroxetine-d6-for-analytical-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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